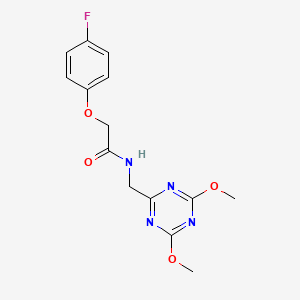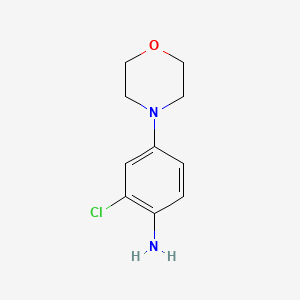
N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide” consists of a thiophene ring attached to a carboxamide group and a cyclopropylpyridinyl group.
Chemical Reactions Analysis
Thiophene derivatives, including “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions .
Physical And Chemical Properties Analysis
“N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34. Additional physical and chemical properties are not explicitly mentioned in the retrieved sources.
Applications De Recherche Scientifique
Synthesis and Characterization
N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide is part of a broader category of compounds that have been synthesized and characterized for their structural properties and potential biological activities. For instance, studies have focused on the synthesis and characterization of thiophene-carboxamide derivatives and their complexes with metals like Co(II), Ni(II), and Cu(II). These compounds have been evaluated for their antioxidant and anticancer activities, demonstrating the potential medicinal applications of thiophene-carboxamide derivatives (Yeşilkaynak, 2016).
Biological Activity
Research has been directed towards evaluating the biological activities of thiophene-carboxamide derivatives, including their potential as anticancer agents. For example, certain derivatives have been synthesized and assessed for their inhibitory effects on enzymes and cancer cells, showcasing the therapeutic potential of these compounds in cancer treatment and other diseases (Liu et al., 1996).
Antimicrobial and Antifungal Properties
Compounds within this chemical family have also been explored for their antimicrobial and antifungal properties. Research indicates that metal complexes derived from thiophene-carboxamide exhibit significant activity against bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Hanif et al., 2014).
Chemotherapeutic Applications
Further studies have focused on the chemotherapeutic applications of these compounds, investigating their role as radiosensitizers and bioreductively activated cytotoxins. This research underscores the potential of thiophene-carboxamide derivatives in enhancing the efficacy of radiation therapy in cancer treatment (Threadgill et al., 1991).
Orientations Futures
Thiophene derivatives, including “N-((5-cyclopropylpyridin-3-yl)methyl)thiophene-3-carboxamide”, have shown potential in various therapeutic applications . Future research could focus on further exploring these applications, investigating the specific mechanisms of action, and optimizing the synthesis process.
Propriétés
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(12-3-4-18-9-12)16-7-10-5-13(8-15-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXCBFPXJKOYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclopentyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2684970.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2684975.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2684976.png)
![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)
![3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684980.png)
![5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid](/img/structure/B2684982.png)

![2,5-dimethyl-3-(4-methylphenyl)-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2684986.png)

![7-(prop-2-yn-1-yl)-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2684988.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2684990.png)